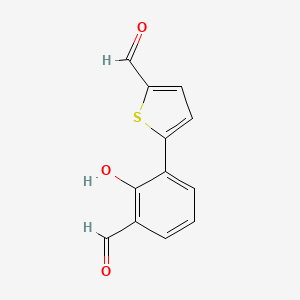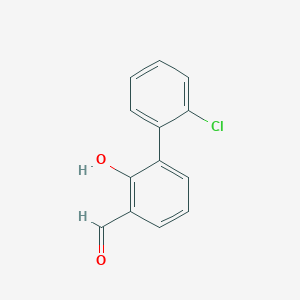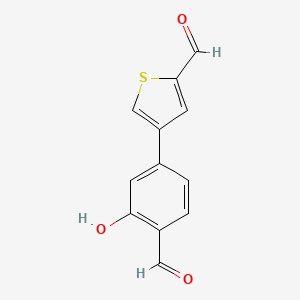
4-(3,5-Difluorophenyl)-2-formylphenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3,5-Difluorophenyl)-2-formylphenol, 95% (4-DFFP) is an organic compound with a wide range of applications in scientific research. It is a colorless, crystalline solid with a melting point of 73-74°C and a boiling point of 200-203°C. It is soluble in many organic solvents, including ethanol and acetonitrile. 4-DFFP is a versatile compound that has been used in a variety of fields, including organic synthesis, biochemistry, and pharmacology.
Applications De Recherche Scientifique
4-(3,5-Difluorophenyl)-2-formylphenol, 95% has been used in a variety of scientific research applications. It has been used as a reagent in organic synthesis reactions, such as the synthesis of amides, ketones, and aldehydes. It has also been used in biochemistry as a substrate for enzyme assays, and in pharmacology as a substrate for drug metabolism studies.
Mécanisme D'action
4-(3,5-Difluorophenyl)-2-formylphenol, 95% is an aromatic compound that readily undergoes nucleophilic substitution reactions. In the presence of a base catalyst, the nucleophilic formaldehyde is able to attack the electrophilic 3,5-difluorophenol, resulting in the formation of 4-(3,5-Difluorophenyl)-2-formylphenol, 95%. The reaction is reversible, and the product can be isolated by cooling the reaction mixture.
Biochemical and Physiological Effects
4-(3,5-Difluorophenyl)-2-formylphenol, 95% has been studied for its biochemical and physiological effects. In vitro studies have shown that 4-(3,5-Difluorophenyl)-2-formylphenol, 95% is able to inhibit the activity of several enzymes, including cytochrome P450 2C19, cytochrome P450 3A4, and cytochrome P450 2D6. In vivo studies have shown that 4-(3,5-Difluorophenyl)-2-formylphenol, 95% is able to reduce the levels of several drugs in the body, including warfarin and phenytoin.
Avantages Et Limitations Des Expériences En Laboratoire
4-(3,5-Difluorophenyl)-2-formylphenol, 95% has several advantages for laboratory experiments. It is relatively inexpensive, and is readily available from chemical suppliers. It is also easy to handle and store, and is soluble in many organic solvents. However, it is important to note that 4-(3,5-Difluorophenyl)-2-formylphenol, 95% is a toxic compound, and should be handled with caution.
Orientations Futures
There are several potential future directions for the use of 4-(3,5-Difluorophenyl)-2-formylphenol, 95% in scientific research. It could be used as a tool for drug metabolism studies, and for the synthesis of new drugs and other organic compounds. It could also be used to study the effects of drugs on various enzymes, and to develop new drugs with improved efficacy and safety profiles. Additionally, 4-(3,5-Difluorophenyl)-2-formylphenol, 95% could be used to study the effects of environmental pollutants on biochemical pathways.
Méthodes De Synthèse
4-(3,5-Difluorophenyl)-2-formylphenol, 95% can be synthesized from 3,5-difluorophenol and formaldehyde in the presence of a base catalyst, such as sodium hydroxide or potassium hydroxide. The reaction proceeds through a nucleophilic aromatic substitution reaction, where the formaldehyde acts as a nucleophile and the 3,5-difluorophenol acts as an electrophile. The reaction is typically carried out in an aqueous solution at a temperature of 80-90°C.
Propriétés
IUPAC Name |
5-(3,5-difluorophenyl)-2-hydroxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F2O2/c14-11-4-9(5-12(15)6-11)8-1-2-13(17)10(3-8)7-16/h1-7,17H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZAVZGLOTCSVJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=CC(=C2)F)F)C=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50685124 |
Source


|
| Record name | 3',5'-Difluoro-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50685124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,5-Difluorophenyl)-2-formylphenol | |
CAS RN |
1111129-11-3 |
Source


|
| Record name | 3',5'-Difluoro-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50685124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














